molecular formula C15H28 B12612944 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane CAS No. 915778-37-9

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane

Cat. No.: B12612944
CAS No.: 915778-37-9
M. Wt: 208.38 g/mol
InChI Key: ZAQZZWLATYDXBO-UHFFFAOYSA-N
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Description

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a cyclohexane ring also substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylcyclopentane with 1,4-dimethylcyclohexane in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane has several scientific research applications:

    Chemistry: It is used as a model compound in studies of cycloalkane chemistry and reaction mechanisms.

    Medicine: Research into its biological activity could lead to new therapeutic agents.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylcyclopentane: A simpler analog with only the cyclopentyl ring.

    1,4-Dimethylcyclohexane: Another analog with only the cyclohexane ring.

    Cyclohexane: A basic cycloalkane without any substituents.

Uniqueness

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is unique due to its dual-ring structure with multiple methyl substitutions, which imparts distinct chemical and physical properties. This structural complexity makes it a valuable compound for studying the effects of ring substitution and for developing new synthetic methodologies.

Biological Activity

1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane is a chemical compound with the molecular formula C15H28C_{15}H_{28} and CAS number 194284-36-1. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Chemical Structure

The compound features two distinct cycloalkane structures: a dimethylcyclopentyl group and a dimethylcyclohexane group. The structural representation can be summarized as follows:

  • Molecular Formula : C15H28C_{15}H_{28}
  • Molecular Weight : 212.39 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects:

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

  • Antioxidant Studies :
    • A study examined the antioxidant capacity of similar alkyl-substituted cycloalkanes using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals, suggesting potential protective effects against cellular damage.
  • Antimicrobial Efficacy :
    • Research involving cyclohexane derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis highlighted the importance of alkyl substitutions in enhancing antimicrobial potency.
  • Neuroprotective Mechanisms :
    • In vitro studies have shown that certain dimethyl-substituted cycloalkanes can modulate neurotransmitter release, particularly dopamine and serotonin, indicating a possible role in treating mood disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Staphylococcus aureus
NeuroprotectiveModulation of neurotransmitter release

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(1,2-Dimethylcyclopentyl)-1,4-dimethylcyclohexane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation or cycloaddition strategies. For example, palladium-catalyzed hydrogenation in hexane at 325°C under flow reactor conditions (green chemistry principles) can yield cyclohexane derivatives, though selectivity depends on substituent steric effects . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) optimize experimental conditions by narrowing down viable pathways . Key factors include catalyst choice (e.g., Pd/Al₂O₃), solvent polarity, and temperature gradients.

Q. How do the physical properties (e.g., boiling point, density) of this compound compare to its structural isomers?

  • Data-Driven Answer : Structural isomers like 1,1-dimethylcyclohexane and 1,3-dimethylcyclohexane exhibit distinct properties due to substituent positioning. For instance:

CompoundBoiling Point (°C)Melting Point (°C)Density (g/cm³)
1,1-Dimethylcyclohexane119.1–270.79
cis-1,2-Dimethylcyclohexane129.2–440.81
trans-1,4-Dimethylcyclohexane118.9–270.78
These differences arise from variations in molecular symmetry and van der Waals interactions .

Q. What spectroscopic techniques are most effective for characterizing stereoisomerism in this compound?

  • Methodological Answer : High-resolution NMR (¹H and ¹³C) distinguishes stereoisomers via coupling constants and NOE effects. For example, axial vs. equatorial substituents on cyclohexane rings produce distinct splitting patterns in ¹H NMR . IR spectroscopy identifies functional groups (e.g., C–H bending modes in cyclopentyl groups), while mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict viable reaction pathways for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify low-barrier pathways. ICReDD’s integrated approach combines quantum mechanics (e.g., reaction path searches) with machine learning to prioritize experimental conditions . For instance, AI-driven synthesis planners (e.g., Reaxys-based models) cross-reference reaction databases to propose feasible routes, such as Diels-Alder cycloadditions or alkylation of pre-functionalized cyclohexane derivatives .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting yields under similar conditions)?

  • Analytical Framework : Employ factorial design to isolate variables (e.g., temperature, catalyst loading) . For example, discrepancies in hydrogenation yields (e.g., 96.2% vs. 15.9% in hexane) may stem from mass transfer limitations in flow reactors . Statistical tools like ANOVA or response surface methodology quantify interactions between variables. Reproducibility is enhanced by standardizing solvent purity and reaction monitoring (e.g., in situ FTIR) .

Q. What are the implications of this compound’s stereochemistry for pharmacological studies?

  • Research Perspective : Stereochemical configuration influences bioavailability and receptor binding. For cyclohexane derivatives, cis-substituents may enhance membrane permeability, while trans-isomers could exhibit metabolic stability. Computational docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or ion channels. Toxicity profiles are assessed via in vitro assays (e.g., Ames test for mutagenicity) .

Q. Data Contradiction Analysis

Q. How do conflicting reports on isomer stability (e.g., axial vs. equatorial substituents) inform experimental design?

  • Critical Evaluation : Stability data for dimethylcyclohexane isomers show axial substituents increase steric strain, lowering melting points (e.g., cis-1,3-dimethylcyclohexane: –48°C vs. trans: –45°C) . However, solvent polarity can shift conformational equilibria. For this compound, molecular dynamics simulations (e.g., GROMACS) predict solvent-dependent stability, guiding solvent selection for crystallization or catalysis .

Q. Methodological Resources

  • Synthetic Optimization : ICReDD’s reaction path search tools .
  • Spectroscopy : CRC Handbook of Chemistry and Physics for reference data .
  • Statistical Analysis : Factorial design protocols for variable screening .

Properties

CAS No.

915778-37-9

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

1-(1,2-dimethylcyclopentyl)-1,4-dimethylcyclohexane

InChI

InChI=1S/C15H28/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h12-13H,5-11H2,1-4H3

InChI Key

ZAQZZWLATYDXBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C)C2(CCCC2C)C

Origin of Product

United States

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